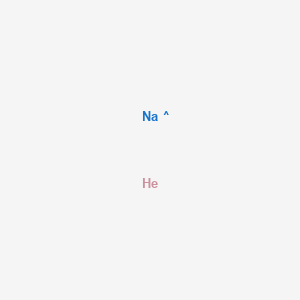

Helium;sodium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Disodium helide is a compound of helium and sodium, represented by the chemical formula Na₂He. This compound is notable for its stability under extremely high pressures, making it a unique example of a noble gas forming a stable compound with an alkali metal. Disodium helide was first predicted using crystal structure prediction algorithms and later synthesized in 2016 .

准备方法

Synthetic Routes and Reaction Conditions: Disodium helide is synthesized by placing tiny plates of sodium in a diamond anvil cell along with helium at 1600 bar. The mixture is then compressed to 130 gigapascals and heated to 1500 Kelvin using a laser .

Industrial Production Methods: Currently, there are no industrial production methods for disodium helide due to the extreme conditions required for its synthesis. The compound is primarily of interest for scientific research rather than industrial applications.

化学反应分析

Types of Reactions: Disodium helide is stable under high pressures and does not readily undergo typical chemical reactions such as oxidation, reduction, or substitution. The compound’s stability is primarily due to the high pressure conditions that prevent the helium atoms from reacting with other elements .

Common Reagents and Conditions: The synthesis of disodium helide requires sodium and helium as the primary reagents. The reaction conditions involve extremely high pressures (above 113 gigapascals) and high temperatures (around 1500 Kelvin) .

Major Products Formed: The primary product of the reaction between sodium and helium under high pressure is disodium helide (Na₂He). No significant by-products are formed under these conditions .

科学研究应用

Disodium helide has several scientific research applications, including:

High-Pressure Physics: The study of disodium helide provides insights into the behavior of elements under extreme conditions, which is relevant for understanding the interiors of planets where such pressures exist.

Noble Gas Chemistry: The compound challenges the traditional understanding of noble gases as chemically inert, opening new avenues for research in noble gas compounds.

Material Science: The unique properties of disodium helide, such as its high melting point and stability, make it an interesting subject for material science research.

作用机制

The stability of disodium helide is attributed to the high pressure conditions that force helium atoms into a crystalline structure with sodium atoms. The helium atoms do not participate in bonding but are held in place by the surrounding sodium atoms and electron pairs. This results in a cubic crystal structure resembling that of fluorite .

相似化合物的比较

Lithium Helium Compound: Similar to disodium helide, lithium can also form a stable compound with helium under high pressures.

Helium Clathrates: Helium can form clathrate compounds under high pressure, where helium atoms are trapped within a lattice of other molecules, such as water or nitrogen.

Uniqueness: Disodium helide is unique due to its relatively lower pressure requirement for stability compared to other helium compounds. Its formation challenges the conventional understanding of noble gases and provides valuable insights into high-pressure chemistry .

属性

CAS 编号 |

11142-42-0 |

|---|---|

分子式 |

HeNa |

分子量 |

26.99237 g/mol |

IUPAC 名称 |

helium;sodium |

InChI |

InChI=1S/He.Na |

InChI 键 |

WOJONNYEZBXGHY-UHFFFAOYSA-N |

规范 SMILES |

[He].[Na] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)

![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)

![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735513.png)

![N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide](/img/structure/B14735518.png)